1-azido-2-(methylsulfanyl)benzene
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Overview
Description
1-azido-2-(methylsulfanyl)benzene is an organic compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. This compound consists of a benzene ring substituted with an azido group (-N₃) and a methylsulfanyl group (-SCH₃). The presence of the azido group makes it highly reactive and useful in various chemical reactions.
Mechanism of Action
Target of Action
This compound is a derivative of azidobenzene , which is known for its unique properties and potential applications
Mode of Action
The azide group can act as a nucleophile, reacting with electrophiles, or it can decompose to form nitrogen gas and a reactive species . The specific interactions of 1-azido-2-(methylsulfanyl)benzene with its targets would depend on the nature of these targets.
Biochemical Pathways
A study on the reactivity of some aryl azides suggests that these compounds can undergo exothermic decompositions . The exact pathways and their downstream effects would depend on the specific targets and the cellular context.
Result of Action
It has been mentioned that this compound has gained significant attention in various fields of research due to its unique properties and potential applications. More detailed studies are required to understand the specific effects of this compound at the molecular and cellular levels.
Action Environment
Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-azido-2-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-(methylsulfanyl)aniline with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild conditions, yielding the desired azido compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic azide synthesis can be applied. Industrial production would likely involve optimizing reaction conditions for large-scale synthesis, ensuring safety measures due to the potentially explosive nature of azides, and implementing purification steps to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-azido-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂).
Cycloaddition: Alkynes in the presence of copper(I) catalysts for the Huisgen cycloaddition.
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-(methylsulfanyl)aniline.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
1-azido-2-(methylsulfanyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific functionalities.
Comparison with Similar Compounds
1-azido-2-(methylsulfanyl)benzene can be compared with other similar compounds, such as:
1-azido-2-(methylthio)benzene: Similar structure but with a different sulfur-containing group.
2-azido-1-(methylsulfanyl)benzene: Positional isomer with the azido and methylsulfanyl groups in different positions on the benzene ring.
1-azido-4-(methylsulfanyl)benzene: Another positional isomer with the groups in para positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both the azido and methylsulfanyl groups provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
108429-46-5 |
---|---|
Molecular Formula |
C7H7N3S |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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